![molecular formula C8H6BNO2 B2653661 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile CAS No. 905710-80-7](/img/structure/B2653661.png)
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile” is a chemical compound with the molecular formula C8H7BO4 and a molecular weight of 177.95 . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of “1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile” is confirmed by NMR .Physical And Chemical Properties Analysis
“1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile” is a solid at 20°C . . The melting point ranges from 229.0 to 233.0°C .Wissenschaftliche Forschungsanwendungen
Tautomeric Equilibrium Studies
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole derivatives, like the one you mentioned, are subject to tautomeric equilibrium, as demonstrated in a study of functionalized 2-formylphenylboronic acids. These acids rearrange to form corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles, showcasing diverse molecular structures and revealing insights into tautomerization processes (Luliński et al., 2007).
Antimicrobial Applications
A significant application area for 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile derivatives is in antimicrobial research. For example, modifications of clarithromycin (effective against Gram-positive infections) with 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole derivatives (effective against Gram-negative microbes) have been explored. These modifications involve linking benzoxaboroles to clarithromycin and have shown improved effectiveness against certain bacterial strains (Lapa et al., 2017).
Green Chemistry and Synthesis
In the realm of green chemistry, 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile derivatives are utilized in the synthesis of various compounds. For example, an efficient green synthesis of certain carbonitriles was achieved using a three-component, one-pot reaction in water, demonstrating the compound's versatility in environmentally friendly chemical processes (Eshlaghi et al., 2014).
Treatment of Skin Inflammation
Another significant application of these compounds is in treating skin inflammation. Benzoxaborole phosphodiesterase (PDE)-4 inhibitors, including variants of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile, have been explored for their therapeutic benefits in conditions like psoriasis and atopic dermatitis. These studies have shown promising results, especially in phase 2 or phase 3 trials (Dong et al., 2016).
Wirkmechanismus
While the specific mechanism of action for “1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile” is not available, a related compound has been studied for its antimicrobial activity. The compound showed selectivity towards the potential target leucyl-tRNA synthetase without an impact on the human enzyme .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BNO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIOKAFHCWJCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

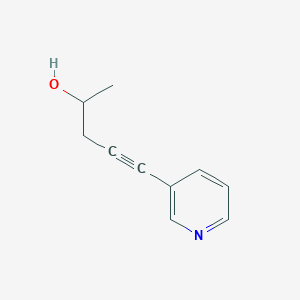
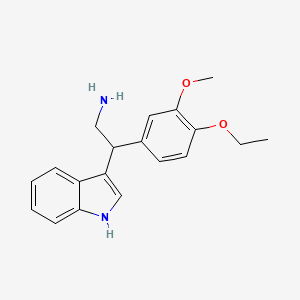
![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2653581.png)
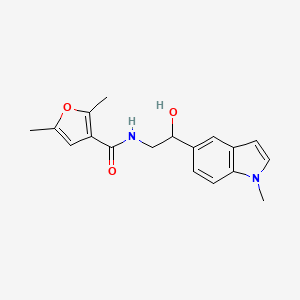

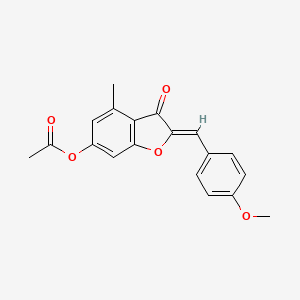
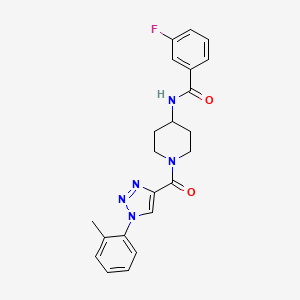
![N-(2-ethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2653589.png)
![3-[(4-Chlorophenyl)methyl]-7-[(2,5-dimethylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2653590.png)
![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate](/img/structure/B2653596.png)
![Benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2653598.png)
![2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide](/img/structure/B2653599.png)

![3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde](/img/structure/B2653601.png)